molecular formula C14H18O3 B106746 Butyric acid, 4-(p-isopropylbenzoyl)- CAS No. 18847-18-2

Butyric acid, 4-(p-isopropylbenzoyl)-

Cat. No. B106746
CAS RN: 18847-18-2
M. Wt: 234.29 g/mol
InChI Key: ZDLSMQFJULLIEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various butyric acid derivatives has been explored in the provided studies. For instance, the enantiomers of a butyric acid derivative with potential antilipidemic properties were synthesized using chiral column chromatography and deamination processes . Another study reported the synthesis of a water-soluble polypyrrole derivative, where the butyric acid moiety is substituted with a sulfonic acid group, achieved through oxidation polymerization and ion-exchange . Additionally, the synthesis of a butyric acid compound with an amino phenyl group was achieved, and its reactivity in an assay procedure was investigated . These studies highlight the diverse synthetic routes and modifications that can be applied to butyric acid derivatives to achieve desired properties and functionalities.

Molecular Structure Analysis

The molecular structure of butyric acid derivatives plays a crucial role in their biological and chemical properties. In one study, the absolute configurations of the enantiomers of a butyric acid derivative were determined using X-ray analysis . Another study provided a detailed analysis of the molecular and crystal structure of a pyridinyl-amino butyric acid derivative through single-crystal X-ray diffraction, revealing the molecule's conformation and intermolecular interactions . These structural analyses are essential for understanding the relationship between the structure of butyric acid derivatives and their potential applications.

Chemical Reactions Analysis

The reactivity of butyric acid derivatives in chemical assays and their interactions with other compounds have been examined. For example, the behavior of a chloroethyl-hydroxyethyl-amino phenyl butyric acid derivative in the NBP assay procedure was studied, showing its alkylation properties similar to known compounds . The spectral response of a butyric acid derivative in its Langmuir-Blodgett monolayer upon exposure to acidic conditions was also investigated, indicating potential applications in pH sensing . These studies demonstrate the chemical reactivity of butyric acid derivatives and their potential for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of butyric acid derivatives are influenced by their molecular structure and substituents. The water-soluble polypyrrole derivative exhibited increased conductivity due to self-doping by protons, as supported by UV-Vis and IR spectra . The spectral analyses of complexes formed by butyric acid derivatives with various metals revealed insights into the bonding characteristics and tautomeric behavior of these compounds . Understanding these properties is vital for the development of new materials and pharmaceutical agents based on butyric acid derivatives.

Scientific Research Applications

Bioproduction of Butyric Acid

Butyric acid, a C4 organic acid, has broad applications across food, pharmaceuticals, animal feed supplements, and cosmetics. The fermentative production of butyric acid from renewable feedstocks is gaining attention due to consumer demand for green products. Strain engineering and novel fermentation processes are key strategies for improving microbial butyric acid production, with a focus on yield, titer, purity, and productivity improvements (Jiang et al., 2018).

Oxidation of Isopropylbenzenes

Research on the oxidation of p-substituted isopropylbenzenes in butyric acid solution to corresponding benzoic acids has provided insights into the catalytic processes involved. This understanding is crucial for the oxidation behavior of p-dialkylbenzenes to terephthalic acid, highlighting the importance of oxidation of intermediate alkylbenzoic acids (Helden et al., 2010).

Adsorption and Separation of Organic Cationic Dyes

A study on an anionic metal-organic framework demonstrates its efficiency as an adsorbent for the selective removal of organic cationic dyes, offering potential applications in water purification and environmental remediation (Yang et al., 2019).

Sulfophenyl Carboxylic Acids Determination

An analytical method for determining sulfophenyl carboxylic acids in agricultural groundwater showcases the potential of these compounds in tracking the biodegradation of linear alkylbenzene sulfonates, contributing to environmental monitoring (Jiménez-Díaz et al., 2008).

Pyridine Derivatives in Solar Cells

Pyridine derivatives have been synthesized and applied as effective additives in dye-sensitized solar cells (DSSCs), indicating their role in improving the energy conversion efficiency of DSSCs, thereby contributing to the advancement of solar energy technologies (Bagheri et al., 2015).

Safety And Hazards

The safety data sheet for butyric acid indicates that it is a combustible liquid, harmful if swallowed, and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

Recent advances in the production of butyric acid and its derivatives have focused on the use of engineered microorganisms, such as Clostridium tyrobutyricum . This suggests potential future directions for the production of “Butyric acid, 4-(p-isopropylbenzoyl)-” and similar compounds.

properties

IUPAC Name

5-oxo-5-(4-propan-2-ylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10(2)11-6-8-12(9-7-11)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLSMQFJULLIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172197
Record name Butyric acid, 4-(p-isopropylbenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyric acid, 4-(p-isopropylbenzoyl)-

CAS RN

18847-18-2
Record name Butyric acid, 4-(p-isopropylbenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018847182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyric acid, 4-(p-isopropylbenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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